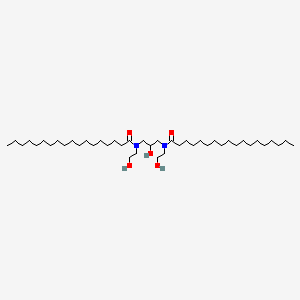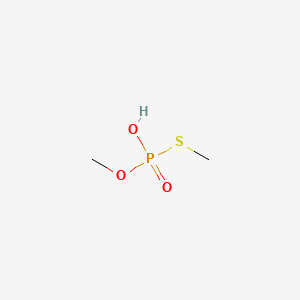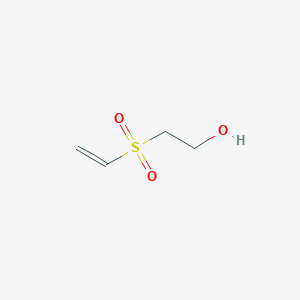
3-Fluoro-2-hydroxypropanoic acid
描述
3-Fluoro-2-hydroxypropanoic acid is an organic compound that belongs to the class of fluorinated hydroxy acids. The presence of a fluorine atom in its structure imparts unique properties, making it valuable in various fields such as pharmaceuticals, materials science, and molecular imaging. Fluorinated compounds are known for their enhanced stability, bioavailability, and activity, which makes them particularly useful in drug design and other applications .
准备方法
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 3-Fluoro-2-hydroxypropanoic acid involves the nucleophilic ring-opening reaction of methyl 2-oxiranecarboxylate with a fluorinating agent. This reaction is typically carried out in the presence of a base such as cesium carbonate and a phase-transfer catalyst like Kryptofix 222 in a solvent such as tert-amyl alcohol. The intermediate methyl 3-fluoro-2-hydroxypropionate is then hydrolyzed to yield this compound .
Industrial Production Methods
In an industrial setting, the biocatalytic synthesis of this compound can be achieved using genetically engineered Escherichia coli. The bacteria coexpress methylmalonyl CoA synthase, methylmalonyl CoA reductase, and malonate transmembrane protein to produce the compound. This method offers environmental and safety advantages over traditional chemical synthesis .
化学反应分析
Types of Reactions
3-Fluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-2-oxopropanoic acid or 3-Fluoro-2-carboxypropanoic acid.
Reduction: 3-Fluoro-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-2-hydroxypropanoic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its enhanced stability and bioavailability.
Molecular Imaging: The compound can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging.
Materials Science: It is used in the synthesis of fluorinated polymers, which have unique properties such as lower glass transition temperatures.
作用机制
The mechanism of action of 3-Fluoro-2-hydroxypropanoic acid depends on its application. In pharmaceuticals, the fluorine atom enhances the compound’s stability and bioavailability by increasing its resistance to metabolic degradation. In molecular imaging, the compound’s fluorine atom can be replaced with a radioactive isotope, allowing it to act as a tracer in PET scans. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-hydroxypropanoic acid
- 3-Fluoro-2-oxopropanoic acid
- 3-Fluoro-2-carboxypropanoic acid
Uniqueness
3-Fluoro-2-hydroxypropanoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the propanoic acid backbone. This configuration imparts distinct chemical and physical properties, such as enhanced stability and bioavailability, which are not observed in its analogs. The presence of both a fluorine atom and a hydroxyl group allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields .
属性
IUPAC Name |
3-fluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAUFVPRSSBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962984 | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-47-6 | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-fluoro-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


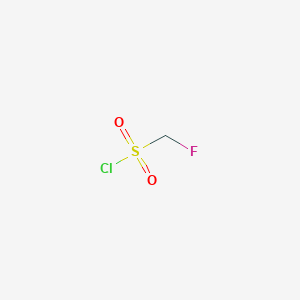


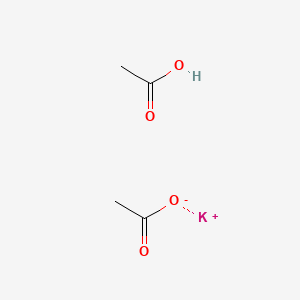

![6'-[Ethyl(p-tolyl)amino]-2'-(methylphenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3052583.png)


